molecular formula C18H15NO7 B2632495 4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid CAS No. 98341-66-3

4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid

Cat. No.: B2632495
CAS No.: 98341-66-3
M. Wt: 357.318
InChI Key: UTUPXKNHKQWEAT-UHFFFAOYSA-N
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Description

4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid is a complex organic compound with the molecular formula C18H15NO7

Scientific Research Applications

4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of a suitable precursor with benzoyl chloride in the presence of a base such as pyridine to form the benzoyloxy intermediate.

    Amination: The intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the oxobutanoic acid moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino and benzoyloxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,3-dihydroxy-4-oxobutanoic acid: Similar structure but with hydroxyl groups instead of benzoyloxy groups.

    4-Amino-2,3-bis(methoxy)-4-oxobutanoic acid: Contains methoxy groups instead of benzoyloxy groups.

Uniqueness

4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid is unique due to the presence of benzoyloxy groups, which impart distinct chemical properties and potential applications compared to its analogs. The benzoyloxy groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

4-amino-2,3-dibenzoyloxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO7/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h1-10,13-14H,(H2,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUPXKNHKQWEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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